Drotin; Isodihydroperparine hydrochloride; NOSH-BRA; No-Spa

Irritable Bowel Syndrome Antispasmodic Efficacy Visceral Pain

Drotaverine hydrochloride (CAS 985-12-6), marketed under brand names including Drotin, No-Spa, and NOSH-BRA, is a synthetic benzylisoquinoline-derivative antispasmodic structurally related to papaverine. It functions as a selective phosphodiesterase-4 (PDE4) inhibitor and an L-type voltage-operated calcium channel (L-VOCC) blocker, producing smooth muscle relaxation without anticholinergic effects.

Molecular Formula C24H32ClNO4
Molecular Weight 434.0 g/mol
CAS No. 985-12-6
Cat. No. B1670959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrotin; Isodihydroperparine hydrochloride; NOSH-BRA; No-Spa
CAS985-12-6
Synonymsdihydroisoperparine
drotaverin
drotaverin hydrochloride
drotaverine
isodihydroperparine
No-shpa
No-spa
Nospan
Nospanum
Molecular FormulaC24H32ClNO4
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
InChIInChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H
InChIKeyJBFLYOLJRKJYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Drotaverine Hydrochloride (CAS 985-12-6) — Drotin, No-Spa, NOSH-BRA: A Procurement-Focused Baseline for the PDE4-Selective, Non-Anticholinergic Antispasmodic


Drotaverine hydrochloride (CAS 985-12-6), marketed under brand names including Drotin, No-Spa, and NOSH-BRA, is a synthetic benzylisoquinoline-derivative antispasmodic structurally related to papaverine. It functions as a selective phosphodiesterase-4 (PDE4) inhibitor and an L-type voltage-operated calcium channel (L-VOCC) blocker, producing smooth muscle relaxation without anticholinergic effects [1]. This dual mechanism and the absence of anticholinergic burden distinguish it from other in-class antispasmodics that rely on muscarinic receptor blockade or single-target PDE inhibition, making it a pharmacologically non-interchangeable entity for scientific and industrial procurement decisions [2].

Why Drotaverine (No-Spa / Drotin) Cannot Be Generically Substituted with Mebeverine, Papaverine, or Hyoscine — Mechanistic and Clinical Evidence of Non-Interchangeability


Drotaverine cannot be generically interchanged with other antispasmodics because each comparator operates through a distinct combination of PDE isoform selectivity, calcium channel activity, and anticholinergic burden. Drotaverine's concurrent PDE4 inhibition and L-VOCC blockade [1] produces spasmolytic efficacy that is pharmacologically distinct from mebeverine (whose mechanism remains poorly characterized and lacks robust efficacy evidence [2]), papaverine (a non-selective PDE inhibitor without L-VOCC activity and with unacceptable inter-individual bioavailability variation [3]), and hyoscine butylbromide (an anticholinergic with cardiovascular and ocular contraindications [4]). The quantitative evidence below demonstrates that these mechanistic differences translate into measurable, clinically relevant divergence in efficacy, safety, and pharmacokinetic predictability.

Drotaverine Hydrochloride (No-Spa / Drotin) — Product-Specific Quantitative Evidence Guide: Six Dimensions of Verified Differentiation Against Closest Comparators


Drotaverine vs. Mebeverine in Irritable Bowel Syndrome — Direct Head-to-Head RCT: Superior Pain Severity Reduction from Day 3 Onward

In a randomized, double-blind, controlled trial (n=200), drotaverine 80 mg TID was directly compared to mebeverine 135 mg TID over 4 weeks in IBS patients meeting ROME III criteria. Drotaverine produced a significantly greater reduction in pain severity assessed by Visual Analog Scale (VAS, 0–10). On day 3, the drotaverine group's pain score fell from 6.02 to 4.80, whereas the mebeverine group's score barely changed (6.72 to 6.62; p<0.01). By study end, drotaverine achieved a 74% reduction (6.02 → 1.78) compared to only 46.1% reduction with mebeverine (6.72 → 3.62; p<0.05). Significant superiority was also observed in pain frequency, stool-related symptoms, and patient-assessed quality of life (PAC-QOL, p<0.01) [1]. An accompanying editorial noted that mebeverine's efficacy has repeatedly failed confirmation in meta-analyses and that in this trial setting mebeverine 'served as a placebo' [2].

Irritable Bowel Syndrome Antispasmodic Efficacy Visceral Pain

Drotaverine vs. Valethamate Bromide in Labor Augmentation — Superior Cervical Dilation Rate and Shorter First Stage of Labor

In a head-to-head randomized controlled trial of 146 low-risk primigravida women in spontaneous labor, drotaverine hydrochloride (80 mg IM, repeated hourly up to 3 doses) was compared to valethamate bromide and placebo. The mean cervical dilatation rate in the drotaverine group was 3.0 cm/h (SD 1.4), significantly faster than the valethamate group at 2.4 cm/h (SD 0.9), and nearly 58% faster than the placebo group at 1.9 cm/h (SD 0.6); all pairwise comparisons were statistically significant [1]. The mean injection-to-delivery time was 183.2 minutes for drotaverine versus 206.5 minutes for valethamate and 245 minutes for placebo [1]. A more recent 2024 study of 200 primigravida women confirmed this advantage: drotaverine achieved a mean cervical dilation rate of 1.557 cm/h versus 1.084 cm/h for valethamate (p<0.05), with a mean first stage of labor of 187.2 versus 279.85 minutes and a higher vaginal delivery rate (81% vs. 69%). Notably, valethamate produced tachycardia in 3% of patients, while drotaverine showed no adverse effects [2].

Obstetrics Labor Augmentation Cervical Dilation

Drotaverine vs. Multiple Antispasmodics in IBS — Network Meta-Analysis Ranking First for Abdominal Pain Relief and Global Symptom Improvement

In a 2022 network meta-analysis of 42 randomized controlled trials (8,457 participants) comparing eluxadoline and multiple antispasmodics to placebo in IBS, drotaverine ranked first among all interventions for the relief of abdominal pain, with a risk ratio (RR) of 2.71 (95% CI, 1.70–4.32) and a P-score of 0.95 [1]. For the secondary outcome of global IBS symptom relief, drotaverine again ranked first with an RR of 2.45 (95% CI, 1.42–4.22) and a P-score of 0.95, outperforming pinaverium, otilonium, cimetropium, alverine combined with simethicone, and eluxadoline 100 mg [1]. A separate 2021 network meta-analysis of Chinese herbal medicine versus antispasmodics corroborated these findings, with drotaverine ranking first for abdominal pain improvement (RR 2.71, 95% CI 1.69–4.36, P-score = 0.91) [2].

Network Meta-Analysis Irritable Bowel Syndrome Comparative Efficacy Ranking

Drotaverine vs. Papaverine — Dual PDE4 + L-VOCC Mechanism Confers Quantifiable Binding Site Differentiation Absent in the Prototype

Drotaverine was developed as a synthetic derivative of papaverine but differs fundamentally in its pharmacological profile. While papaverine is a non-selective PDE inhibitor (with notable activity at PDE10A) and lacks calcium channel blocking properties, drotaverine selectively inhibits PDE4 and additionally binds to the L-type voltage-operated calcium channel (L-VOCC) at two distinct allosteric sites. In radioligand binding studies on pregnant rat uterine membranes, drotaverine inhibited specific [³H]nitrendipine binding with an IC₅₀ of 5.6 μM and [³H]diltiazem binding with an IC₅₀ of 2.6 μM, demonstrating negative allosteric modulation at both the dihydropyridine and benzothiazepine binding sites of the L-VOCC [1]. Papaverine has no comparable L-VOCC binding activity. This dual mechanism — PDE4 inhibition elevating cAMP plus L-VOCC blockade reducing calcium influx — is confirmed as the basis for drotaverine's enhanced spasmolytic potency relative to papaverine [2]. Furthermore, drotaverine achieves a mean oral bioavailability of 58.2% (±18.2%) [3], substantially higher than papaverine's mean bioavailability of 28% (range 5–99%), which has been characterized as 'unacceptable inter-individual variation' [4].

Phosphodiesterase Inhibition L-Type Calcium Channel Mechanism of Action

Drotaverine vs. Theophylline in Airway Smooth Muscle — Directly Demonstrated Superior Potency as a Relaxant via Combined PDE4 + L-VOCC Activity

In a head-to-head in vitro study using isolated guinea pig tracheal preparations, drotaverine was directly compared to theophylline (a non-selective PDE inhibitor used as a bronchodilator) and nifedipine (a prototypical L-VOCC blocker). Drotaverine concentration-dependently relaxed precontracted tracheal preparations and decreased mediator-induced (histamine, methacholine, KCl) contractions. It exhibited significantly higher potency on KCl-induced contraction than on histamine- or methacholine-induced contraction, a pattern mirrored by nifedipine and consistent with L-VOCC blockade. Theophylline also relaxed precontracted preparations but was ineffective on mediator-induced contraction at physiologically relevant concentrations, showed no selectivity, and was the least potent relaxant among the three tested molecules. Drotaverine's ED₅₀ in airway smooth muscle was determined as 22–44 μM [1]. The study concluded that drotaverine's enhanced potency is attributable to its combined L-VOCC blocking and PDE inhibitory potential — a dual mechanism absent in theophylline [1].

Airway Smooth Muscle Bronchodilation Phosphodiesterase Inhibition

Drotaverine vs. Hyoscine Butylbromide in ERCP — Equivalent Antimotility Efficacy with Significantly Superior Hemodynamic Stability

In a randomized controlled trial of 60 patients undergoing ERCP, intravenous drotaverine 40 mg was compared to intravenous hyoscine-N-butylbromide 20 mg for duodenal antimotility. The two agents showed statistically equivalent efficacy in reducing duodenal motility, facilitating cannulation, and achieving procedural success (p not significant between groups) [1]. However, the hemodynamic impact differed markedly: the mean change in pulse rate during the procedure was 51.5 ± 12.8 beats/min in the hyoscine group versus only 24.2 ± 8.4 beats/min in the drotaverine group (p<0.05). Similarly, the variation in blood pressure during the procedure was 18.3/15.7 ± 7.7/9.0 mmHg for hyoscine versus 9.0/8.7 ± 5.7/5.6 mmHg for drotaverine (p<0.05) [1]. Drotaverine's non-anticholinergic mechanism [2] avoids the tachycardia, glaucoma risk, urinary retention, and ocular effects associated with hyoscine butylbromide [3], making it a safer alternative for patients with cardiovascular comorbidities or contraindications to anticholinergics.

ERCP Duodenal Antimotility Hemodynamic Safety

Drotaverine Hydrochloride (No-Spa / Drotin) — Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


IBS Clinical Trial and Formulary Procurement — Where Superiority Over Mebeverine Is Quantitatively Established

Procurement of drotaverine for IBS clinical programs or hospital formularies is supported by Level I evidence from a direct head-to-head RCT demonstrating a 27.9 percentage-point greater pain reduction than mebeverine at 4 weeks (74% vs. 46.1%), with statistically significant separation from day 3 [1]. Network meta-analysis further ranks drotaverine first among all antispasmodics for both abdominal pain relief (RR 2.71, P-score 0.95) and global IBS symptom relief (RR 2.45, P-score 0.95) [2]. For organizations requiring evidence of superior comparative efficacy before formulary adoption, drotaverine is the only antispasmodic with both a positive head-to-head RCT and top-ranked network meta-analysis positioning.

Obstetric Labor Augmentation — Accelerated Cervical Dilation with Demonstrated Superiority Over Valethamate

In labor and delivery units, drotaverine 40–80 mg intramuscularly accelerates the active first stage of labor. Two independent head-to-head RCTs confirm that drotaverine achieves a cervical dilation rate approximately 25–44% faster than valethamate bromide (3.0 vs. 2.4 cm/h [3]; 1.557 vs. 1.084 cm/h [4]), shortening the first stage by 23–93 minutes. Vaginal delivery rates are higher with drotaverine (81% vs. 69%), and unlike valethamate, drotaverine does not induce tachycardia [4]. This evidence supports drotaverine as the preferred non-anticholinergic antispasmodic for labor augmentation protocols.

ERCP Duodenal Antimotility — Hemodynamically Safer Alternative to Hyoscine Butylbromide

For endoscopic retrograde cholangiopancreatography, drotaverine 40 mg IV provides duodenal antimotility efficacy equivalent to hyoscine butylbromide 20 mg IV, but with a 2.1-fold smaller increase in pulse rate (24 vs. 52 bpm) and 2-fold smaller blood pressure variation [5]. Its non-anticholinergic mechanism eliminates contraindications related to glaucoma, obstructive uropathy, and severe tachycardia that restrict hyoscine use [6]. Endoscopy units managing patients with cardiovascular comorbidities should prioritize drotaverine procurement as the first-line antimotility agent.

Preclinical Respiratory Pharmacology — Dual PDE4/L-VOCC Tool Compound for Airway Smooth Muscle Research

Drotaverine serves as a mechanistically unique research tool for studies of airway smooth muscle relaxation because it simultaneously inhibits PDE4 and blocks L-type calcium channels — a dual mechanism not provided by theophylline (PDE inhibitor only) or nifedipine (L-VOCC blocker only) [7]. Its ED₅₀ of 22–44 μM in guinea pig tracheal preparations and its selectivity for KCl-induced (depolarization-dependent) over receptor-mediated contraction make it a valuable reference compound for screening programs investigating combined PDE4/Ca²⁺-channel pharmacology in respiratory tissues [7].

Quote Request

Request a Quote for Drotin; Isodihydroperparine hydrochloride; NOSH-BRA; No-Spa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.